In-Depth Technical Guide: 3-Chloro-6-phenylpyridazin-4-ol
In-Depth Technical Guide: 3-Chloro-6-phenylpyridazin-4-ol
The following technical guide details the chemical properties, synthesis, and reactivity of 3-Chloro-6-phenylpyridazin-4-ol .
Executive Summary & Chemical Identity
3-Chloro-6-phenylpyridazin-4-ol (CAS: 89868-13-3 ) is a halogenated heterocyclic scaffold used primarily as an intermediate in the synthesis of agrochemicals (herbicides) and pharmaceutical candidates.[1] It belongs to the class of pyridazines, specifically the hydroxypyridazines, which exhibit rich tautomeric behavior and regioselective reactivity.
Critical Distinction: Researchers must distinguish this compound from its regioisomer, Pyridafol (6-chloro-3-phenylpyridazin-4-ol, CAS 40020-01-7), which is a well-known metabolite of the herbicide Pyridate. While structurally similar, the positioning of the chlorine and phenyl groups relative to the nitrogen atoms alters the electronic environment and subsequent reactivity profiles.
Chemical Data Table
| Property | Specification |
| IUPAC Name | 3-Chloro-6-phenylpyridazin-4-ol |
| CAS Number | 89868-13-3 |
| Molecular Formula | C₁₀H₇ClN₂O |
| Molecular Weight | 206.63 g/mol |
| Appearance | White to pale yellow crystalline powder |
| pKa (Predicted) | ~1.90 (OH ionization), though experimental analogs suggest ~6.7 |
| Solubility | Soluble in DMSO, DMF, chlorinated solvents; low solubility in water |
| Tautomerism | Exists in equilibrium with 3-chloro-6-phenyl-1H-pyridazin-4-one |
Structural Dynamics & Tautomerism
The core reactivity of 3-chloro-6-phenylpyridazin-4-ol is governed by lactam-lactim tautomerism. In solution, the compound exists in an equilibrium between the 4-hydroxy (enol) form and the 4-oxo (keto) form.
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Enol Form (Pyridazinol): Favored in polar aprotic solvents and when O-functionalized.
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Keto Form (Pyridazinone): Often the dominant species in the solid state and in neutral aqueous solutions due to the stability of the amide-like (NH-CO) resonance.
This equilibrium dictates the site of alkylation. Treatment with bases (e.g.,
Synthetic Pathways
The synthesis of CAS 89868-13-3 requires precise regiocontrol to ensure the phenyl ring is installed at position 6 and the chlorine remains at position 3.
Primary Route: Regioselective Suzuki Coupling
The most robust synthetic strategy involves the functionalization of a pre-formed pyridazine core.
Step 1: Preparation of 3,6-Dichloro-4-hydroxypyridazine Starting from 3,4,6-trichloropyridazine , selective hydrolysis is performed. The C4-chlorine is susceptible to nucleophilic displacement by hydroxide ions due to the activation provided by the adjacent nitrogen atoms and the vinylogous nature of the position.
-
Reagents: NaOH (aq), Reflux.
-
Yield: High regioselectivity for the 4-OH product.
Step 2: Regioselective Suzuki-Miyaura Coupling The key step is the discrimination between the C3-Cl and C6-Cl sites.
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Electronic Logic: The hydroxyl group at C4 is an electron-donating group (EDG). It increases electron density at the ortho (C3) and para (C5) positions. The C6 position (meta to OH) remains relatively more electron-deficient.
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Catalytic Cycle: Palladium(0) undergoes oxidative addition preferentially at the more electron-deficient C6-Cl bond.
-
Reaction: 3,6-Dichloro-4-hydroxypyridazine + Phenylboronic Acid
3-Chloro-6-phenylpyridazin-4-ol .
Experimental Protocol (Representative)
-
Charge: A reaction vessel is charged with 3,6-dichloro-4-hydroxypyridazine (1.0 eq), Phenylboronic acid (1.1 eq), and
(2.0 eq). -
Solvent: Degassed mixture of 1,4-Dioxane/Water (4:1).
-
Catalyst: Add
(3-5 mol%). -
Conditions: Heat to 90°C under
atmosphere for 4–6 hours. -
Workup: Cool, acidify to pH ~3 (to precipitate the phenol), filter, and recrystallize from ethanol.
Reactivity Profile & Functionalization
The scaffold offers three distinct vectors for chemical modification:
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C4-Hydroxyl (Nucleophile):
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C3-Chlorine (Electrophile):
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S_N_Ar: The remaining chlorine at C3 is activated by the adjacent Nitrogen (N2). It can be displaced by amines, thiols, or alkoxides, although it is less reactive than the C6-Cl in the starting material.
-
Coupling: Can undergo a second Suzuki or Stille coupling to generate 3,6-diphenyl derivatives.
-
-
N-Alkylation (Alternative Nucleophile):
-
Under specific conditions (e.g., soft electrophiles, protic solvents), alkylation may occur at N1 or N2, leading to N-substituted pyridazinones.
-
Visualization of Chemical Logic
Diagram 1: Synthetic Workflow & Regioselectivity
Caption: Synthetic route highlighting the regioselective hydrolysis and Palladium-catalyzed coupling steps.
Diagram 2: Reactivity & Tautomerism Map
Caption: Map of tautomeric forms and available reaction vectors for medicinal chemistry applications.
References
-
BenchChem. (2025).[5] An In-depth Technical Guide to the Synthesis of 3-Phenyl-6-chloropyridazin-4-ol. Retrieved from
-
ChemicalBook. (2025).[6] 3-Chloro-6-phenyl-pyridazin-4-ol Properties and Suppliers. Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 92316, Pyridafol (Isomer Reference). Retrieved from
- Maes, B. U., et al. (2002). "Kinetic study of the hydrolysis of chloropyridazines." Journal of Organic Chemistry.
- Gong, Y., et al. (2010). "Regioselectivity in Suzuki coupling of dihaloheterocycles." Tetrahedron Letters.
Sources
- 1. 3-Chloro-6-phenyl-pyridazin-4-ol | 89868-13-3 [chemicalbook.com]
- 2. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 3. CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine - Google Patents [patents.google.com]
- 4. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
